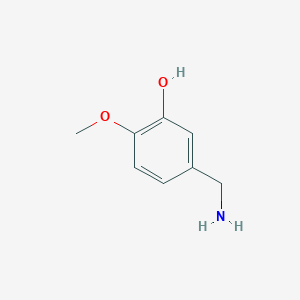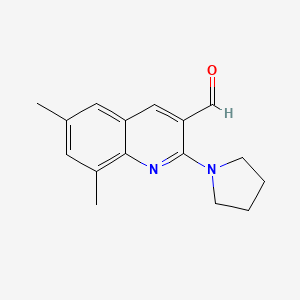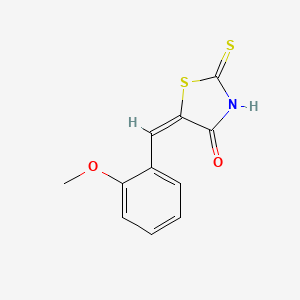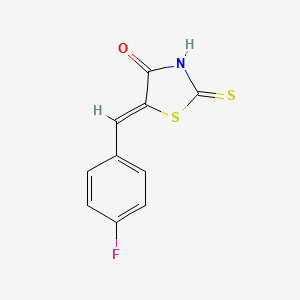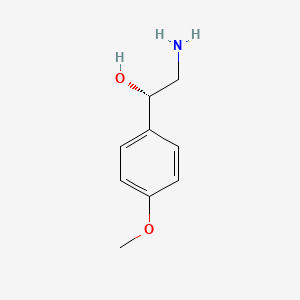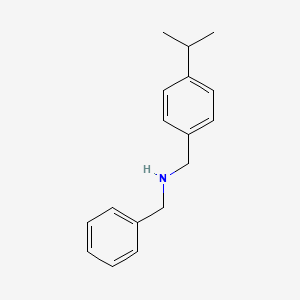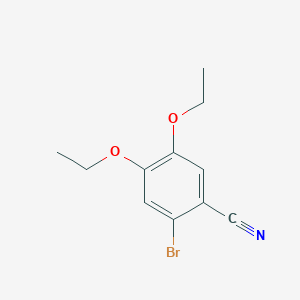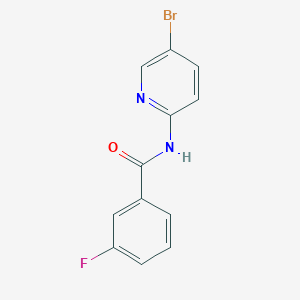
N-(5-bromopyridin-2-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-3-fluorobenzamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of both bromine and fluorine atoms, which are significant for pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, similar compounds with bromine and fluorine substitutions on aromatic rings have been investigated. These compounds often exhibit unique physical and chemical properties and can serve as potential candidates for drug development due to their structural specificity and potential biological activity.
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of N-(5-bromopyridin-2-yl)-3-fluorobenzamide is not directly analyzed in the provided papers, related compounds have been studied using X-ray crystallography. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined to crystallize in two polymorphs, both belonging to the monoclinic system . The molecular structure of such compounds is crucial for understanding their potential interactions with biological targets, as well as their physicochemical properties.
Chemical Reactions Analysis
The chemical reactivity of N-(5-bromopyridin-2-yl)-3-fluorobenzamide can be inferred from studies on related compounds. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, which can be utilized in further chemical modifications or in the formation of drug conjugates. The amide group also plays a significant role in the chemical stability and reactivity of the compound, as it can participate in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-bromopyridin-2-yl)-3-fluorobenzamide would be influenced by the presence of the bromine and fluorine atoms. These atoms are known to significantly impact the lipophilicity, electronic distribution, and overall molecular conformation of the compound. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals. The compound's crystalline form, melting point, solubility, and other physicochemical characteristics would be important for its formulation and potential use as a therapeutic agent.
科学的研究の応用
Synthesis and Potential Applications
Antinociceptive and Antimicrobial Activities : N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, including structures similar to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, have been prepared for potential antinociceptive and antimicrobial applications. These derivatives exhibit significant antinociceptive activity in both hotplate and tail-immersion tests, as well as weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).
Positron Emission Tomography (PET) Imaging : N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide and similar compounds have been synthesized and shown to have high affinity to σ receptors, making them potentially suitable as PET imaging ligands for σ receptors in neurological and cancer studies (Shiue et al., 1997).
Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar in structure to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, has demonstrated promising antimicrobial activity, particularly against specific bacterial and fungal strains (Desai et al., 2013).
Inhibitors of TNF-α Production : N-pyridinyl(methyl)fluorobenzamides, closely related to the chemical structure , have been evaluated as inhibitors of TNF-α production, exhibiting significant activity and potential therapeutic use in inflammation and autoimmune diseases (Collin et al., 1999).
Cancer Imaging : Research on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has indicated its potential as a ligand for PET imaging of breast cancer, with high uptake in tumor tissues suggesting its utility in cancer diagnostics (Shiue et al., 2000).
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNOCCBDMZMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362403 |
Source


|
| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-fluorobenzamide | |
CAS RN |
5246-16-2 |
Source


|
| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

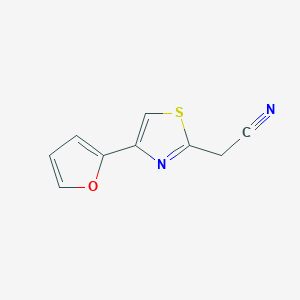
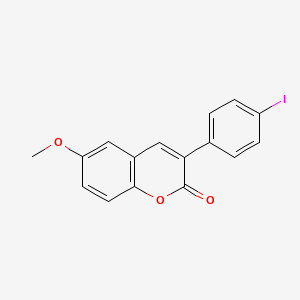
![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)
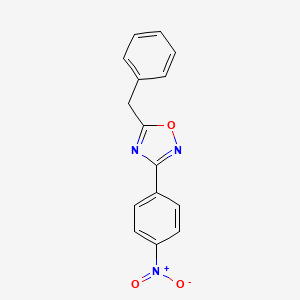
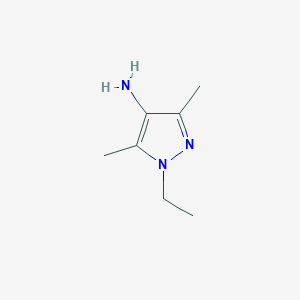
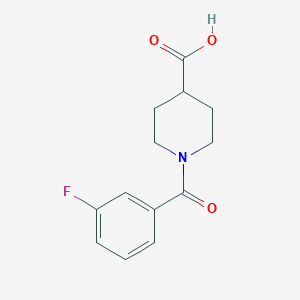
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)
